molecular formula C33H60O7 B1237565 Griseochelin CAS No. 91920-88-6

Griseochelin

Cat. No.: B1237565
CAS No.: 91920-88-6
M. Wt: 568.8 g/mol
InChI Key: XMCIULDTDFJACK-YADMGGFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Griseochelin is produced by the microorganism Streptomyces griseus. The biosynthesis involves the co-linearity inherent to polyketide pathways, which helps identify the zincophorin biosynthesis gene cluster in the genome of the natural producer . The compound can be synthesized through a series of reactions involving the formation of a polyketide chain, followed by cyclization and functional group modifications.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces griseus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The process may include solvent extraction, chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Griseochelin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Griseochelin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

    Biology: this compound is studied for its antibacterial properties and its ability to inhibit the growth of Gram-positive bacteria.

    Medicine: The compound has potential therapeutic applications due to its antibacterial activity. It is being investigated for its use in treating bacterial infections.

    Industry: this compound is used in the development of new antibiotics and as a lead compound for drug discovery .

Mechanism of Action

Griseochelin exerts its effects by binding to bacterial cell membranes and disrupting their function. It acts as an ionophore, facilitating the transport of ions across the cell membrane, which leads to cell death. The molecular targets include membrane-bound proteins and ion channels. The disruption of ion gradients and membrane potential ultimately results in the antibacterial activity of this compound .

Comparison with Similar Compounds

    Zincophorin: Another name for griseochelin, with similar antibacterial properties.

    Echosides: Compounds with similar polyketide structures and biological activities.

    Hopene: A related compound with different functional groups but similar biosynthetic pathways.

Uniqueness: this compound is unique due to its specific structure and potent antibacterial activity against Gram-positive bacteria. Its ability to form water-insoluble salts with mono- and divalent cations and to bind alkaline-earth metal ions specifically in a 2:1 stoichiometry sets it apart from other similar compounds .

Properties

IUPAC Name

2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCIULDTDFJACK-YADMGGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-88-6, 95673-10-2
Record name Griseochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zincophorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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